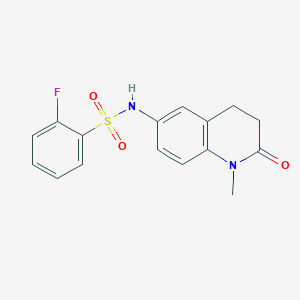

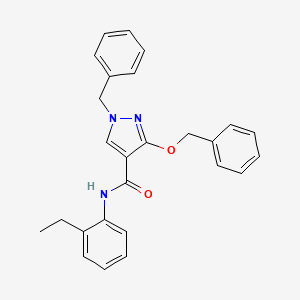

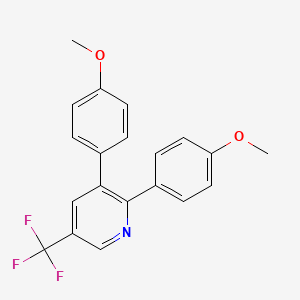

2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-quinolones, which are a class of compounds known for their pharmaceutical and biological activities . They are valuable in drug research and development .

Synthesis Analysis

While the specific synthesis process for this compound is not available, 4-hydroxy-2-quinolones, a related class of compounds, are often synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis

The compound likely contains a quinoline moiety, which is a heterocyclic compound with a fusion of a benzene ring and a pyridine ring . Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Scientific Research Applications

Synthesis Techniques

Research has demonstrated innovative synthesis techniques for creating fluorinated isoquinoline and quinoline derivatives, including the compound of interest. These methods involve intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high yields of desired products (Ichikawa et al., 2006).

Metal Ion Detection

Fluorophores related to the compound have been studied for their potential in zinc(II) detection, crucial for understanding intracellular Zn^2+ dynamics. The fluorescence characteristics of these fluorophores and their Zn^2+ complexes offer insights into the factors affecting fluorescence, contributing to advancements in bioimaging and metal ion detection (Kimber et al., 2001).

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have shown significant in vitro antitumor activity. These compounds, synthesized from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide, exhibit potent efficacy, highlighting the therapeutic potential of such derivatives in cancer treatment (Alqasoumi et al., 2010).

Fluorinated Heterocycles

The compound has also facilitated the exploration of novel pathways for synthesizing fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. Research in this area includes rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, leading to diverse fluorinated heterocycles. These findings underscore the compound's versatility in synthesizing fluorinated molecules with potential applications in drug development and agriculture (Wu et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets . For instance, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

This can involve binding to a receptor, inhibiting an enzyme, or interacting with a cellular structure .

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .

properties

IUPAC Name |

2-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAFNXXXILAJSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

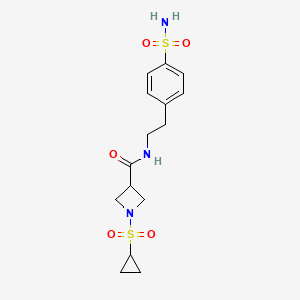

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

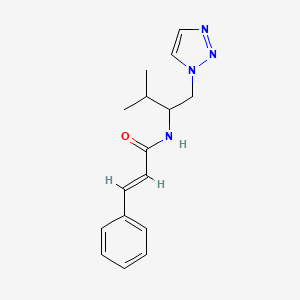

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)

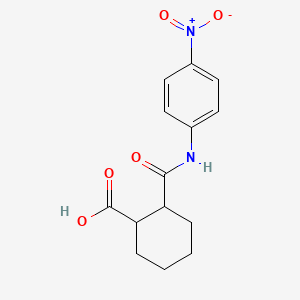

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)